molecular formula C14H11FN2O5 B15021550 Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B15021550
M. Wt: 306.25 g/mol
InChI Key: DPECWIJYEXICQB-UHFFFAOYSA-N
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Description

Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a fluorophenyl group, a dioxo group, and a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diazoketone or an aziridine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Oxidation and Esterification: The final steps involve oxidation to introduce the dioxo groups and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: The unique spirocyclic structure imparts interesting physical properties, making it useful in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): A strong base used in organic synthesis.

    1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base with similar applications.

    1,1,3,3-Tetramethylguanidine (TMG): A guanidine superbase with catalytic properties.

Uniqueness

Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is unique due to its spirocyclic structure and the presence of both fluorophenyl and dioxo groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H11FN2O5

Molecular Weight

306.25 g/mol

IUPAC Name

methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C14H11FN2O5/c1-21-12(19)10-6-14(22-16-10)7-11(18)17(13(14)20)9-4-2-8(15)3-5-9/h2-5H,6-7H2,1H3

InChI Key

DPECWIJYEXICQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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